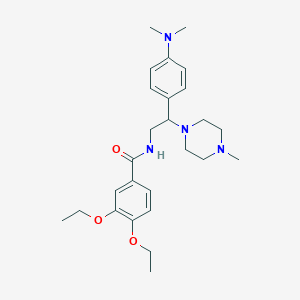

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-diethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N4O3/c1-6-32-24-13-10-21(18-25(24)33-7-2)26(31)27-19-23(30-16-14-29(5)15-17-30)20-8-11-22(12-9-20)28(3)4/h8-13,18,23H,6-7,14-17,19H2,1-5H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRGFBJFJXAQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-diethoxybenzamide, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, a piperazine moiety, and an ethoxy-substituted benzamide core, which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Research indicates that compounds with similar structures often exhibit activity as acetylcholinesterase (AChE) inhibitors. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the dimethylamino group enhances binding affinity to the AChE enzyme, improving inhibitory potency.

Inhibition Studies

In vitro studies have demonstrated that analogs of this compound show potent inhibition against AChE and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values indicate significant activity compared to established inhibitors like rivastigmine.

Table 2: Inhibition Potency Comparison

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| This compound | 0.15 ± 0.01 | 0.69 ± 0.05 | 4.6 |

| Rivastigmine | 0.25 | 0.45 | 1.8 |

Case Studies

- Neuroprotective Effects : A study published in Materials investigated the neuroprotective effects of similar compounds on neuronal cell lines under oxidative stress conditions. The results showed that compounds with a piperazine ring significantly reduced cell death and oxidative damage.

- Antidepressant Activity : Another study highlighted the potential antidepressant effects of related compounds through modulation of serotonin receptors, suggesting that this compound may also have mood-enhancing properties.

Toxicological Profile

Despite its promising activity, preliminary toxicity assessments indicate that the compound may pose risks to aquatic life and could potentially affect fertility or fetal development based on its chemical structure and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives in Agrochemicals

The compound shares a benzamide core with several pesticides listed in , such as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican). Key differences include:

- Substituent Variability : The target compound’s diethoxy and piperazine groups contrast with the halogenated (Cl, F) or trifluoromethyl substituents in agrochemical benzamides. These differences likely alter bioactivity and target specificity .

Piperazine-Containing Pharmaceuticals

Piperazine moieties, as seen in the target compound, are common in antipsychotics (e.g., aripiprazole) and antimicrobials. For example, describes NJS36 , a glutaramide derivative with piperazine-like fragments, which inhibits macrophage infectivity. Key distinctions:

- Pharmacokinetics : Piperazine enhances solubility and blood-brain barrier penetration. However, the target’s 4-methylpiperazine may reduce metabolic instability compared to unsubstituted piperazines .

- Bioactivity: NJS36 targets microbial virulence, while the dimethylaminophenyl group in the target compound could modulate serotonin or dopamine receptors, suggesting divergent mechanisms .

Triazine and Triazole Derivatives

Compounds in (triazine-pyrrolidine hybrids) and (triazole-containing antimicrobials) highlight the role of nitrogen-rich heterocycles in drug design. Unlike these, the target compound lacks triazine/triazole rings but retains hydrogen-bonding capacity via its benzamide and piperazine groups.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges: Similar to ’s crystalline form synthesis, the target’s piperazine and dimethylamino groups could complicate crystallization, affecting formulation .

- Antimicrobial Potential: Benzamide derivatives in inhibit microbial pathways; the target’s piperazine might disrupt bacterial efflux pumps or biofilm formation .

Q & A

Q. What synthetic strategies are employed for the preparation of this compound?

The compound is typically synthesized via multi-step nucleophilic substitution and amide coupling reactions. Key steps include:

- Alkylation of 4-(dimethylamino)phenyl groups with ethylenediamine derivatives.

- Piperazine ring functionalization using methylating agents (e.g., methyl iodide).

- Final amide bond formation via coupling of 3,4-diethoxybenzoic acid derivatives with the intermediate amine using carbodiimide-based reagents (e.g., EDC/HOBt) . Example protocols are detailed in Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl... with yields ranging from 48–72% under optimized conditions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation relies on:

- NMR spectroscopy : H and C NMR data (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for amide carbonyl) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 504.7 [M+H]) .

- Elemental analysis : Combustion analysis matches calculated C, H, N percentages (e.g., Anal. (CHClNO·1.5HO)) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability of crystalline forms .

- Chiral chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials to control stereochemistry at the piperazine-ethyl junction .

- Asymmetric catalysis : Palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) improve enantioselectivity .

- Crystallization screening : Solvent/antisolvent systems (e.g., ethanol/water) isolate enantiopure forms, as described in Europäisches Patentblatt .

Q. What methodologies are used to resolve contradictions in receptor binding affinity data across studies?

- Orthogonal assays : Compare radioligand binding (e.g., H-spiperone for D/D receptors) with functional assays (e.g., cAMP inhibition) .

- Molecular docking : Simulate binding poses using X-ray crystal structures of target receptors (e.g., D receptor PDB: 3PBL) to rationalize affinity variations .

- Meta-analysis : Pool data from multiple studies (e.g., Ki values) to identify confounding variables like buffer pH or membrane preparation methods .

Q. How does polymorphism affect the compound's pharmacological profile, and how is this assessed?

- Polymorph screening : High-throughput X-ray diffraction identifies crystalline forms (e.g., Form I vs. II) .

- Solubility studies : Use shake-flask methods to compare dissolution rates in biorelevant media (e.g., FaSSIF).

- In vivo pharmacokinetics : Compare bioavailability of polymorphs in rodent models to correlate crystal form with AUC .

Q. What in silico approaches are recommended for predicting off-target interactions?

- Pharmacophore modeling : Align structural motifs with known off-targets (e.g., serotonin receptors) using software like Schrödinger Phase .

- Machine learning : Train models on ChEMBL data to predict ADMET liabilities (e.g., hERG inhibition) .

- Density functional theory (DFT) : Calculate electrostatic potential maps to assess reactivity with cytochrome P450 enzymes .

Q. How to design experiments to evaluate the impact of substituents on bioactivity?

- SAR libraries : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy) and test in dose-response assays .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-methylpiperazine) to receptor affinity .

- Proteomics : Use SILAC-based mass spectrometry to identify off-target protein interactions in cell lysates .

Q. What are the primary biological targets identified for this compound?

Q. What strategies exist for correlating in vitro activity with in vivo efficacy?

- PK/PD modeling : Measure plasma concentrations (LC-MS/MS) and link to target engagement (e.g., receptor occupancy via PET imaging) .

- Disease models : Test efficacy in transgenic rodents (e.g., Parkinson’s models for D-mediated effects) .

- Metabolite profiling : Identify active metabolites via liver microsome incubation and UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.